8-Chloro[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
8-Chloro[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 501357-89-7 . It has a molecular weight of 153.57 and its IUPAC name is 8-chloro [1,2,4]triazolo [4,3-a]pyridine . It is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
A series of novel 1,2,4-triazolo[4,3-a]pyridine derivatives were synthesized from 2,3-dichloropyridine and hydrazine hydrate as starting materials by multistep reactions under microwave assistance . This method provides several advantages such as high yields, facile work-up, and environmental friendliness .Molecular Structure Analysis
The molecular structure of 8-Chloro[1,2,4]triazolo[4,3-a]pyridine is represented by the linear formula C6H4ClN3 . The InChI code for this compound is 1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H .It is stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
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Pharmacology
- Triazole compounds show versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- The synthesis and pharmacological activities of triazole derivatives have been extensively studied .
- The results of these studies have led to the development of commercially available triazole-containing drugs like fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and more .
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Antibacterial Research
- A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .
- The compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
- Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
- In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .
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Antiviral Research
- Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives were tested for potential antiviral activity and cytotoxicity against Herpes simplex virus .
- The testing was done using an improved plaque-reduction assay on Vero African monkey kidney cells .
- The results of these tests are not specified in the source .
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Antioxidant Research
- Triazole compounds have been found to exhibit antioxidant activity .
- The antioxidant activity of these compounds is usually evaluated using various in vitro assays, such as the DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, and others .
- The results of these assays can provide quantitative data on the antioxidant capacity of the compounds, such as IC50 values .
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Anticancer Research
- Some triazole compounds have shown anticancer activity .
- The anticancer activity of these compounds is usually evaluated using various in vitro and in vivo models, such as cell proliferation assays, apoptosis assays, xenograft models, and others .
- The results of these studies can provide quantitative data on the anticancer activity of the compounds, such as IC50 values, tumor growth inhibition rates, and others .
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Antidiabetic Research
- Some triazole compounds have shown antidiabetic activity .
- The antidiabetic activity of these compounds is usually evaluated using various in vitro and in vivo models, such as glucose uptake assays, insulin secretion assays, diabetic animal models, and others .
- The results of these studies can provide quantitative data on the antidiabetic activity of the compounds, such as glucose uptake rates, insulin secretion rates, blood glucose levels, and others .
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Vascular Permeability Enhancement
- Triazole compounds can enhance vascular permeability .
- This enhancement promotes the growth, proliferation, migration, and differentiation of vascular endothelial cells .
- It also reduces cell apoptosis, induces vascular formation, changes cytoskeleton function, and affects other cellular biological changes .
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Psychosis Treatment
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Hypertension Treatment
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Anxiety Treatment
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Tuberculosis Treatment
Safety And Hazards
properties
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHXKDTZOJELHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314498 | |
Record name | 8-Chloro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
501357-89-7 | |
Record name | 8-Chloro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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